Home > Products > Screening Compounds P17134 > 2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide
2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide -

2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide

Catalog Number: EVT-5194962
CAS Number:
Molecular Formula: C20H17FN4O3
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione []

  • Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative containing a 5-phenyl-1,3,4-oxadiazole substituent. It was synthesized via a multi-step process involving CDI-mediated coupling of a carboxylic acid with benzohydrazide, followed by cyclization and hydrolysis. []
  • Relevance: The compound shares the core 5-phenyl-1,3,4-oxadiazole structure with the target compound "2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide". Both compounds belong to the broader class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities. []

2. 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) []

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. This compound contains a 5-methyl-1,3,4-oxadiazole moiety that undergoes metabolic transformations including hydroxylation and subsequent conjugation with sulfate. []
  • Relevance: BMS-645737 contains the 5-methyl-1,3,4-oxadiazole moiety, similar to the 5-methyl-1,3,4-oxadiazole group in "2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide". This structural similarity places both compounds within the category of 1,3,4-oxadiazole derivatives with potential biological activities. []

3. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline []

  • Compound Description: This compound contains both a pyrazole ring and a 1,3,4-oxadiazole ring system, with an N,N-dimethylaniline group linked to the oxadiazole ring. []
  • Relevance: This compound illustrates the structural diversity possible within the 1,3,4-oxadiazole class. Although it lacks the benzoxazole moiety present in "2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide", it showcases the potential for incorporating various aromatic and heterocyclic systems onto the 1,3,4-oxadiazole ring, potentially leading to altered biological properties. []

4. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

  • Compound Description: This series of bi-heterocyclic propanamides incorporates both a 1,3,4-oxadiazole and a 1,3-thiazole ring within its structure. These compounds exhibit potent urease inhibitory activity and low cytotoxicity. []
  • Relevance: While this compound series shares the 1,3,4-oxadiazole scaffold with "2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide", it highlights the possibility of combining 1,3,4-oxadiazole with another heterocycle like 1,3-thiazole for enhanced biological activity. This could be a strategy for designing new analogs of the target compound with potentially improved properties. []

5. 5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide []

  • Compound Description: This compound contains a pyrazole core linked to a 5-phenyl-1,3,4-thiadiazole moiety through an amide linkage. It highlights the use of an amide linker in connecting heterocyclic rings, a common structural feature in bioactive compounds. []
  • Relevance: Although this compound features a 1,3,4-thiadiazole ring instead of the 1,3,4-oxadiazole found in "2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide", it demonstrates the importance of exploring similar heterocyclic ring systems like thiadiazole as potential replacements for oxadiazole in drug design. These substitutions could lead to new compounds with altered pharmacological profiles. []

6. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

  • Compound Description: This series of bi-heterocyclic acetamides includes both a 1,3,4-oxadiazole and a 1,3-thiazole ring system, connected by a sulfur atom. These compounds demonstrated promising enzyme inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. []
  • Relevance: The presence of a 1,3,4-oxadiazole ring linked to another heterocycle (1,3-thiazole) through a sulfur linker in this series mirrors the structural theme seen in "2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide", where the 1,3,4-oxadiazole is linked to a benzoxazole unit. This highlights the potential of exploring various linker atoms and heterocyclic combinations for creating novel 1,3,4-oxadiazole-based compounds with specific biological activities. []

Properties

Product Name

2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide

IUPAC Name

2-[(2-fluorophenyl)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H17FN4O3/c1-12-23-24-19(27-12)11-25(2)20(26)14-7-8-16-17(9-14)28-18(22-16)10-13-5-3-4-6-15(13)21/h3-9H,10-11H2,1-2H3

InChI Key

AURBLIUSNUMYHM-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)CN(C)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F

Canonical SMILES

CC1=NN=C(O1)CN(C)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.